5-Methoxy-3-(2-nitroethyl)-1H-indole
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Overview
Description
5-Methoxy-3-(2-nitroethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound this compound is characterized by a methoxy group at the 5-position and a nitroethyl group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(2-nitroethyl)-1H-indole typically involves the nitration of 5-methoxyindole followed by the introduction of the nitroethyl group. One common method involves the reaction of 5-methoxyindole with nitroethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(2-nitroethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include halides and amines.
Major Products Formed
Oxidation: The major product is 5-methoxy-3-(2-aminoethyl)-1H-indole.
Reduction: The major product is 5-methoxy-3-(2-aminoethyl)-1H-indole.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
5-Methoxy-3-(2-nitroethyl)-1H-indole has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(2-nitroethyl)-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methoxy group can also influence the compound’s binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-3-(2-nitrovinyl)-1H-indole
- 5-Methoxy-3-(2-nitroethyl)-1H-pyrrolo[3,2-b]pyridine
Uniqueness
5-Methoxy-3-(2-nitroethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
68935-49-9 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-methoxy-3-(2-nitroethyl)-1H-indole |
InChI |
InChI=1S/C11H12N2O3/c1-16-9-2-3-11-10(6-9)8(7-12-11)4-5-13(14)15/h2-3,6-7,12H,4-5H2,1H3 |
InChI Key |
IBWJUIWLZZLXAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC[N+](=O)[O-] |
Origin of Product |
United States |
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